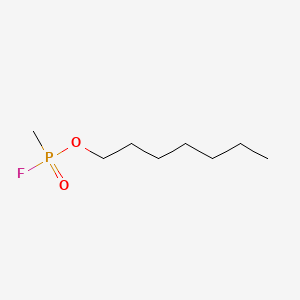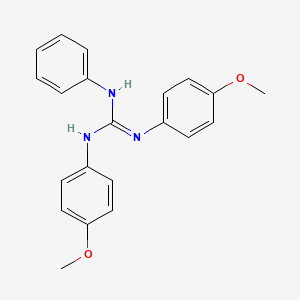
Guanidine, N,N'-bis(4-methoxyphenyl)-N''-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidine, N,N’-bis(4-methoxyphenyl)-N’'-phenyl- is a compound that belongs to the class of guanidines. Guanidines are known for their presence in various natural products, pharmaceuticals, and biochemical processes. This particular compound features two 4-methoxyphenyl groups and one phenyl group attached to the guanidine core, making it a trisubstituted guanidine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(4-methoxyphenyl)-N’'-phenyl-guanidine can be achieved through several methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines . This one-pot synthesis provides efficient access to diverse guanidines under mild conditions, with yields up to 81%.
Another method involves the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine, which allows for the stepwise displacement of imidazole groups by amines . This method offers a more convenient route to N,N’-disubstituted guanidines.
Industrial Production Methods
Industrial production methods for guanidines typically involve large-scale synthesis using similar reaction conditions as those mentioned above. The choice of reagents and conditions may vary depending on the desired yield, purity, and cost-effectiveness of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-bis(4-methoxyphenyl)-N’'-phenyl-guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms of the compound.
Applications De Recherche Scientifique
N,N’-bis(4-methoxyphenyl)-N’'-phenyl-guanidine has several scientific research applications, including:
Chemistry: Used as a scaffold in organocatalysis and as a precursor for the synthesis of heterocycles.
Biology: Plays a role in various biochemical processes due to its guanidine functionality.
Industry: Used in the development of hole-transporting materials for perovskite solar cells.
Mécanisme D'action
The mechanism of action of N,N’-bis(4-methoxyphenyl)-N’'-phenyl-guanidine involves its interaction with molecular targets and pathways. The guanidine head group is responsible for protein enzyme ion pairing, nitric oxide synthesis, and insulin sensitivity . The compound’s effects are mediated through its interaction with specific molecular targets, leading to various biochemical and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-bis(4-methoxyphenyl)naphthalen-2-amine: Used as a hole-transporting material in perovskite solar cells.
N,N’-disubstituted guanidines: Similar in structure but with different substituents, leading to variations in chemical and biological properties.
Uniqueness
N,N’-bis(4-methoxyphenyl)-N’'-phenyl-guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of 4-methoxyphenyl and phenyl groups makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
195532-19-5 |
|---|---|
Formule moléculaire |
C21H21N3O2 |
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
1,2-bis(4-methoxyphenyl)-3-phenylguanidine |
InChI |
InChI=1S/C21H21N3O2/c1-25-19-12-8-17(9-13-19)23-21(22-16-6-4-3-5-7-16)24-18-10-14-20(26-2)15-11-18/h3-15H,1-2H3,(H2,22,23,24) |
Clé InChI |
NQXCFTUPABDXEO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)OC)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


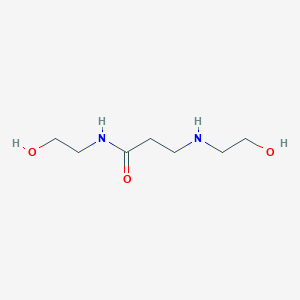
![6-Fluoro-3-[2-(pyridin-4-yl)ethenyl]-1H-indole](/img/structure/B12567419.png)


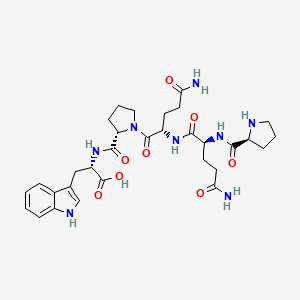
![4-[(E)-(4-bromophenyl)diazenyl]morpholine](/img/structure/B12567447.png)
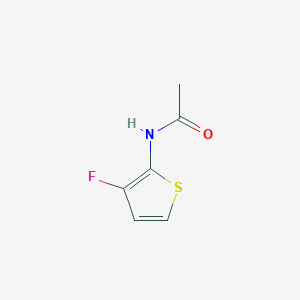


![6-[4,6-Di([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2(1H)-ylidene]-3-(hexyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12567479.png)
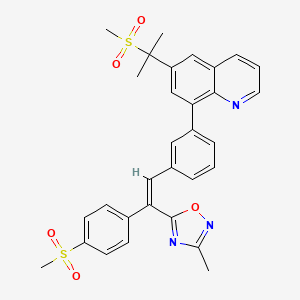

![1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylethanone](/img/structure/B12567509.png)
